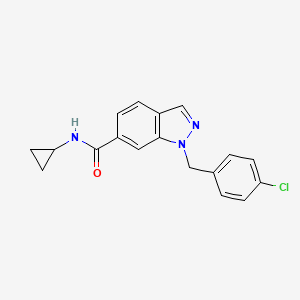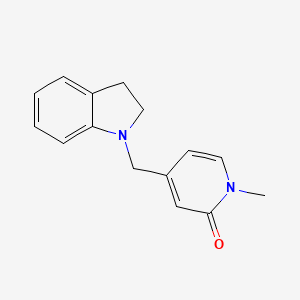
(4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic properties. It was first synthesized in the late 1990s by Bayer AG and has since been investigated for its use in treating various diseases, including cancer.
Mécanisme D'action
(4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006 works by inhibiting the activity of two key proteins involved in tumor growth and angiogenesis, RAF and VEGFR. RAF is a protein kinase that is part of the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. VEGFR is a receptor protein that is involved in angiogenesis, or the formation of new blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. It has also been shown to inhibit angiogenesis and reduce tumor blood vessel density in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006 is that it has been extensively studied in preclinical models of cancer, which has provided a wealth of data on its potential therapeutic effects. However, one limitation is that it has not yet been approved for clinical use in humans, which limits its potential applications.
Orientations Futures
There are several future directions for research on (4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006. One area of interest is in combination therapy with other cancer drugs, which may enhance its therapeutic effects. Another area of interest is in developing new formulations of the drug that may improve its bioavailability and reduce side effects. Finally, further research is needed to better understand the mechanisms of action of this compound 43-9006 and to identify new targets for cancer therapy.
Méthodes De Synthèse
The synthesis of (4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006 involves a multi-step process that begins with the reaction of 4-bromoaniline and 2-pyridinemethanol to form an intermediate product. This intermediate is then reacted with methanesulfonyl chloride to produce the final compound, this compound 43-9006.
Applications De Recherche Scientifique
(4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006 has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. This compound 43-9006 works by inhibiting two key signaling pathways involved in tumor growth and angiogenesis, the RAF/MEK/ERK pathway and the VEGF pathway.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-(5-methylpyridin-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-10-2-7-13(15-8-10)16-19(17,18)9-11-3-5-12(14)6-4-11/h2-8H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORMZTPDRSMJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-bromobenzamide](/img/structure/B7548980.png)



![N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide](/img/structure/B7549012.png)
![2-[(4-Butylpiperazin-1-yl)carbonyl]-8-(4-methoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B7549017.png)
![N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)
![5-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7549040.png)
![5-fluoro-N-[(3-fluorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B7549046.png)

![N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7549050.png)